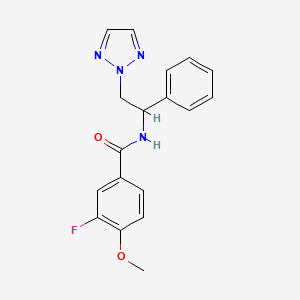
1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality 1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
The study by Flefel et al. (2018) involves the synthesis of novel pyridine derivatives starting from a related compound, which were then evaluated for their binding energies through molecular docking towards a specific target protein. These compounds exhibited antimicrobial and antioxidant activities, suggesting their potential application in medicinal chemistry and drug design (Flefel et al., 2018).
Antioxidant and Antimicrobial Properties
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclic compounds and evaluated them for insecticidal and antibacterial potential. The findings indicate the relevance of such compounds in developing new antimicrobial agents and insecticides, reflecting the broader applicability of pyridine and thiophene derivatives in agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).
Conducting Polymers
Sotzing et al. (1996) explored the electrochemical polymerization of bis(pyrrol-2-yl) arylenes to produce polymers with low oxidation potentials, indicating their utility in creating stable electrically conducting forms. This research highlights the potential of pyridine derivatives in the development of advanced materials for electronic applications (Sotzing et al., 1996).
Polymer Synthesis
Zhang et al. (2005) synthesized a novel aromatic diamine monomer containing a pyridine unit, leading to the development of polyimides with exceptional thermal and thermooxidative stability. The soluble nature of these polyimides in both strong and common organic solvents underscores their potential in high-performance polymer applications (Zhang et al., 2005).
properties
IUPAC Name |
1,6-dimethyl-4-[1-(4-thiophen-2-ylbenzoyl)pyrrolidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-12-19(13-21(25)23(15)2)27-18-9-10-24(14-18)22(26)17-7-5-16(6-8-17)20-4-3-11-28-20/h3-8,11-13,18H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVBDQPLQDPCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

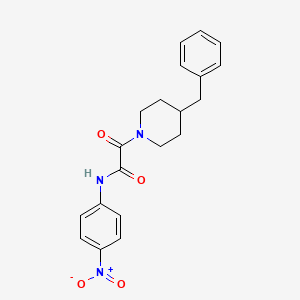
![4-[[(2-Chloroacetyl)amino]methyl]-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2420803.png)
![2,4-Dimethyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420805.png)

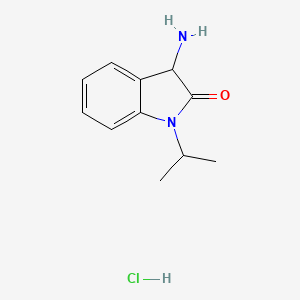
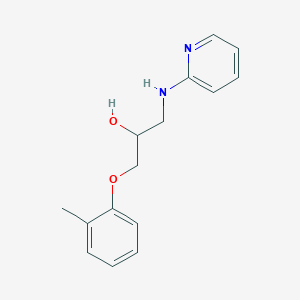
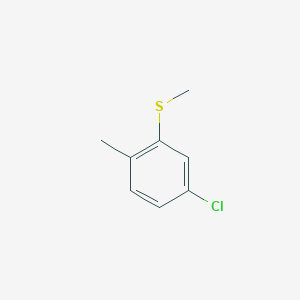
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)

![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)

